2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst such as ammonium acetate in ethanol . This method is favored due to its efficiency and the high yields of the desired product. Industrial production methods often employ similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Industry: It is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile can be compared with other similar compounds such as:
2,7-Diamino-4-(4-bromo-phenyl)-4H-chromene-3-carbonitrile: This compound also exhibits significant biological activities but differs in its halogenated phenyl group, which can influence its reactivity and potency.
2,7-Diamino-4-(3,4-dimethoxy-phenyl)-4H-chromene-3-carbonitrile: The presence of methoxy groups in this compound enhances its solubility and may affect its pharmacokinetic properties.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-2-8-9-4-3-7(14)5-11(9)16-12(15)10(8)6-13/h3-5,8H,2,14-15H2,1H3 |
InChI Key |
UGMFLXXCNFTJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.